molecular formula C10H14N2 B2494832 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1896638-48-4

3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No.: B2494832
CAS No.: 1896638-48-4
M. Wt: 162.236
InChI Key: DQMXSGRSOQMNTF-UHFFFAOYSA-N
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Description

3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a chemical compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group attached to the imidazo[1,5-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[1,5-a]pyridine ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups attached to the imidazo[1,5-a]pyridine core.

Scientific Research Applications

3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine include other imidazo[1,5-a]pyridine derivatives with different substituents on the core structure. Examples include:

Uniqueness

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other derivatives. This unique structure may result in different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMXSGRSOQMNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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